molecular formula C13H14N4OS B6564921 4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946293-42-1

4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6564921
CAS No.: 946293-42-1
M. Wt: 274.34 g/mol
InChI Key: CQYNZRHKVKRBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a fused triazolo-thiazin core linked to a 4-methylbenzamide group. The triazolo-thiazin system combines a 1,2,4-triazole ring with a 1,3-thiazine ring, creating a bicyclic structure.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-3-5-10(6-4-9)11(18)14-12-15-16-13-17(12)7-2-8-19-13/h3-6H,2,7-8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNZRHKVKRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄N₄OS
  • Molecular Weight : 274.34 g/mol
  • CAS Number : 946351-36-6

Anticancer Properties

Research has indicated that compounds containing the triazole and thiazine moieties exhibit significant anticancer activities. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example:

  • c-Met Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in various cancer types. This inhibition leads to reduced tumor growth in cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Antimicrobial Activity

The thiazole and triazole derivatives have been recognized for their broad-spectrum antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell walls or interfere with vital biochemical pathways in pathogens.

Anti-inflammatory Effects

Some derivatives of the triazole-thiazine scaffold have demonstrated anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in cell signaling and proliferation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in malignant cells.

Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of triazole-thiazine compounds and evaluated their biological activities. Among them, one derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM .

Compound NameIC50 (µM)Cell Line
Compound A15MCF-7
Compound B25HeLa
Compound C30A549

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, a related compound exhibited a reduction in edema in a carrageenan-induced paw edema model in rats. The study concluded that the compound's activity was comparable to that of indomethacin at equivalent doses .

Comparison with Similar Compounds

Key Structural Features :

  • Core : Triazolo[3,4-b][1,3]thiazin, a seven-membered ring system.
  • Substituent : 4-methylbenzamide at the N-position of the triazole.
  • Molecular Formula : Presumed to be C₁₃H₁₂N₄OS (based on analogs like BK48052 in ).

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

Substituents on the benzamide moiety significantly influence physicochemical and biological properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activity Reference
4-Methyl target compound 4-methyl C₁₃H₁₂N₄OS 276.33 Under investigation N/A
4-Methoxy analog (BK48052) 4-methoxy C₁₃H₁₄N₄O₂S 290.34 Research use; improved solubility
2,6-Difluoro analog (BK45327) 2,6-difluoro C₁₁H₈F₂N₄OS 282.27 Enhanced electronegativity
  • Methoxy vs. Methyl : The 4-methoxy analog (BK48052) has higher solubility due to the polar methoxy group but may exhibit reduced membrane permeability compared to the hydrophobic methyl group in the target compound .
  • Fluorine Substituents : The 2,6-difluoro analog (BK45327) likely exhibits stronger hydrogen bonding and metabolic stability due to fluorine’s electronegativity .

Core Heterocycle Modifications

Replacing the triazolo-thiazin core with other fused heterocycles alters ring size and electronic properties:

Compound Name Core Structure Molecular Formula Molecular Weight Activity Notes Reference
Target Compound Triazolo[3,4-b]thiazin C₁₃H₁₂N₄OS 276.33 N/A N/A
G952-0254 (Triazolo-thiadiazole) Triazolo[3,4-b]thiadiazole C₁₈H₁₅N₅OS 349.41 Higher molecular weight; unknown activity
ITP (Triazolo-thiadiazole) Triazolo[3,4-b]thiadiazole C₁₀H₇IN₄OS 366.15 Heparanase inhibition (IC₅₀ ~ 1.2 μM)
  • Thiazin vs.
  • Biological Activity: ITP, a triazolo-thiadiazole with an iodo-phenol substituent, demonstrates potent heparanase inhibition, suggesting that halogenation enhances enzyme interaction .

Substituent Position and Bulkiness

Variations in substituent position and bulkiness impact steric and electronic interactions:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Activity Notes Reference
N-[4-(3-ethyltriazolo-thiadiazol-6-yl)phenyl]-2-methylbenzamide Ethyl + 2-methylbenzamide C₁₉H₁₇N₅OS 363.44 Increased steric bulk; uncharacterized
3-Chloro analog () 3-chlorobenzamide C₁₂H₁₀ClN₄OS 296.75 Potential halogen-mediated interactions
  • Ethyl and Methyl Groups : The ethyl-substituted triazolo-thiadiazole in has a larger molecular weight (363.44), which may reduce solubility but improve target affinity through hydrophobic interactions .
  • Chlorine Substituents : The 3-chloro analog () could exhibit altered binding kinetics due to chlorine’s polarizability and van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.